

Application Notes and Protocols for SHR2554 in In Vivo Mouse Models

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Compound of Interest

Compound Name: EZH2-IN-15
CAS No.: 2098545-98-1
Cat. No.: B15584336

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Introduction

SHR2554 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including lymphoma, making it a compelling therapeutic target.[5][6][7] SHR2554 has demonstrated anti-tumor efficacy in preclinical models and is currently under clinical investigation.[3][8][9] These application notes provide detailed protocols for the use of SHR2554 in in vivo mouse models, with a focus on working concentrations, administration, and experimental design.

Mechanism of Action

SHR2554 selectively inhibits the methyltransferase activity of both wild-type and mutant EZH2.[3] This inhibition leads to a decrease in the global levels of H3K27me3, a repressive epigenetic mark. The reduction in H3K27me3 results in the derepression of target genes,

including tumor suppressor genes, which in turn can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[9][10][11]

Quantitative Data Summary

The following table summarizes the working concentrations and reported anti-tumor activity of SHR2554 in various in vivo mouse models.

Mouse Model	Cancer Type	SHR2554 Dose & Schedule	Administration Route	Reported Efficacy	Reference
CDX (SU-DHL-6, EZH2 Y641N)	Diffuse Large B-Cell Lymphoma	60 mg/kg, twice daily (bid)	Oral Gavage	Tumor Growth Inhibition (TGI) of 50%	[11]
PDX (PDX002, EZH2 Y641N)	Diffuse Large B-Cell Lymphoma	60 mg/kg, twice daily (bid)	Oral Gavage	TGI of 41%	[11]
CDX (U2932, EZH2 WT)	Diffuse Large B-Cell Lymphoma	120 mg/kg, twice daily (bid)	Oral Gavage	Moderate tumor suppressive activity	[11]
PDX (PDX001, EZH2 WT)	Diffuse Large B-Cell Lymphoma	120 mg/kg, twice daily (bid)	Oral Gavage	Moderate tumor suppressive activity	[11]
CDX (H9)	T-cell Lymphoma	50 mg/kg or 100 mg/kg, once daily	Oral Gavage	Dose-dependent inhibition of tumor growth. Combination with Chidamide showed potent anti-tumor effects.	[8]
PDX (ALK-negative ALCL)	Anaplastic Large Cell Lymphoma	50 mg/kg or 100 mg/kg, once daily	Oral Gavage	Dose-dependent inhibition of tumor growth. Combination	[8]

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Experimental Protocols

Formulation of SHR2554 for Oral Gavage

This protocol describes the preparation of SHR2554 for oral administration in mice.

Materials:

- SHR2554 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Prepare a stock solution of SHR2554 in DMSO. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of SHR2554 powder in 1 mL of DMSO. Vortex until fully dissolved.
- Prepare the final formulation vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
- Calculate the required volume of the SHR2554 stock solution and the vehicle based on the desired final concentration and the total volume needed for the study.

- To prepare the final dosing solution, add the calculated volume of the SHR2554 DMSO stock solution to the appropriate volume of the vehicle. For example, to prepare 1 mL of a 5 mg/mL SHR2554 solution, add 50 μ L of the 100 mg/mL SHR2554 stock to 950 μ L of the vehicle.
- Vortex the final solution thoroughly to ensure homogeneity.
- The prepared formulation should be used immediately.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHR2554 in a subcutaneous xenograft mouse model.

Materials and Animals:

- Immunocompromised mice (e.g., NOD-SCID, NCG)
- Cancer cell line of interest (e.g., SU-DHL-6 for DLBCL)
- Matrigel (optional, can improve initial tumor take rate)
- Sterile PBS
- Syringes and needles
- Calipers for tumor measurement
- Animal balance
- SHR2554 formulation
- Vehicle control formulation

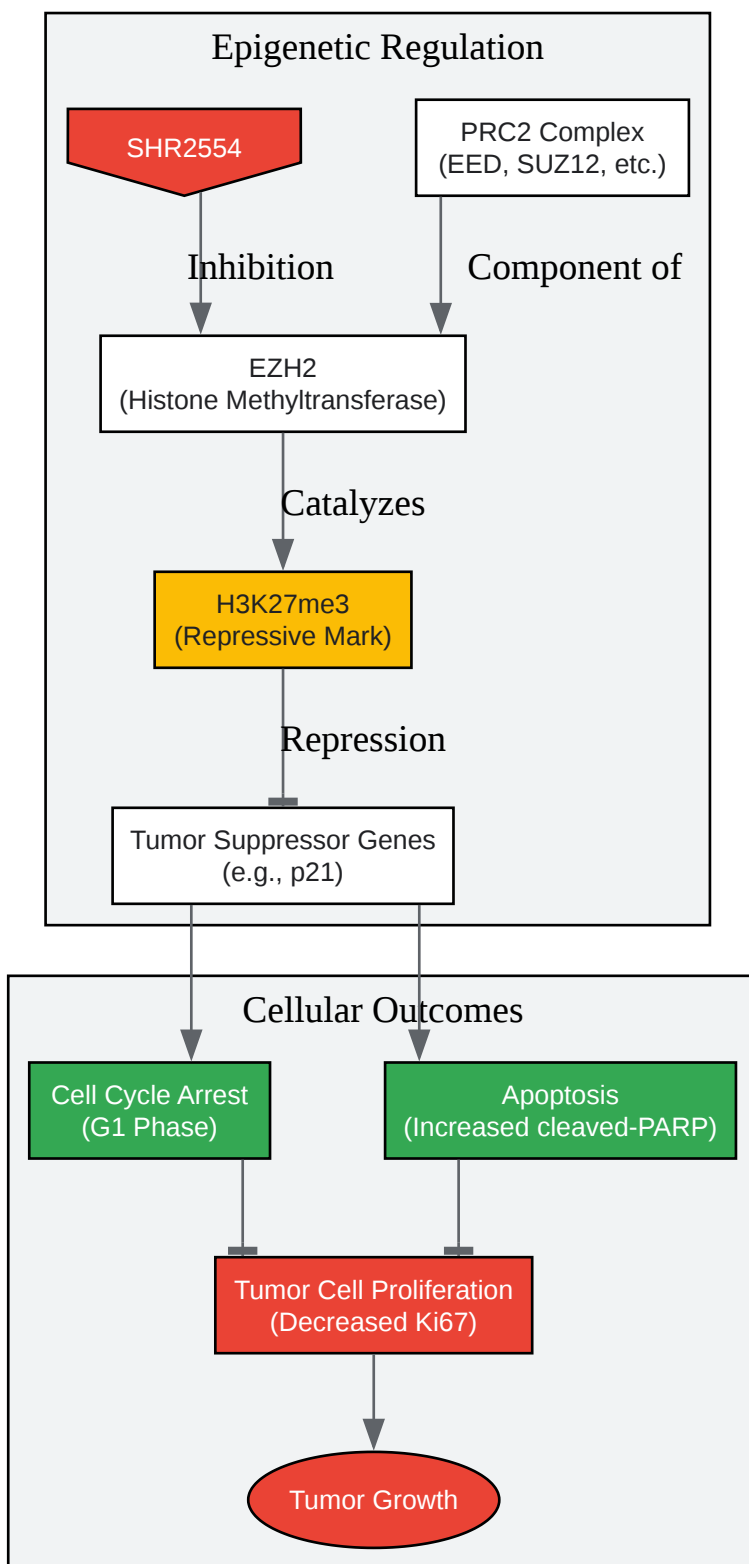
Procedure:

- Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 5×10^6 to 10×10^6 cells per 100 μ L).

- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
- Randomization and Treatment: When the average tumor volume reaches the desired size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer SHR2554 (e.g., 50, 60, 100, or 120 mg/kg) or vehicle control to the respective groups via oral gavage at the specified frequency (once or twice daily).^{[3][8]}
- Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

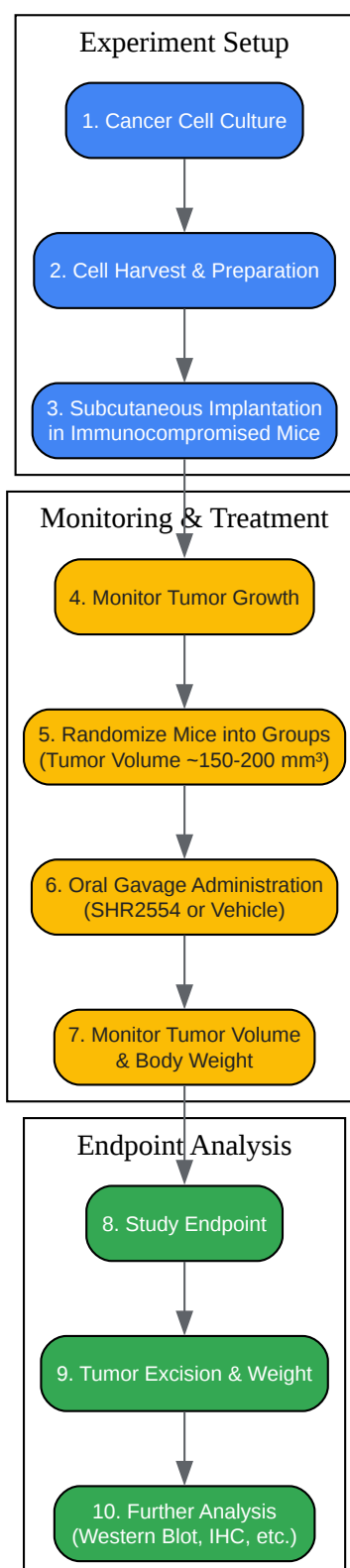
Signaling Pathway of SHR2554 Action



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Caption: SHR2554 inhibits EZH2, leading to reduced H3K27me3 and derepression of tumor suppressor genes.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing SHR2554 efficacy in a xenograft mouse model.

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